molecular formula C15H25N3O2 B12298610 tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B12298610
M. Wt: 279.38 g/mol
InChI Key: HXFCWDJMHJWMLZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. This compound is notable for its structural complexity, which includes a piperidine ring substituted with a pyrazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and cyclization, to introduce the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups and selective functionalization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups .

Scientific Research Applications

tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and development in multiple fields .

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl 4-methyl-4-(2-methylpyrazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)18-10-7-15(4,8-11-18)12-6-9-16-17(12)5/h6,9H,7-8,10-11H2,1-5H3

InChI Key

HXFCWDJMHJWMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=NN2C

Origin of Product

United States

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